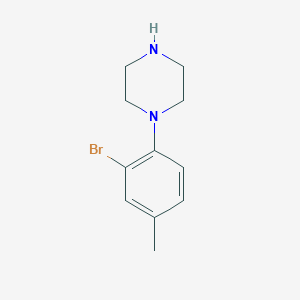1-(2-Bromo-4-methylphenyl)piperazine
CAS No.: 501903-61-3
Cat. No.: VC18208307
Molecular Formula: C11H15BrN2
Molecular Weight: 255.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 501903-61-3 |
|---|---|
| Molecular Formula | C11H15BrN2 |
| Molecular Weight | 255.15 g/mol |
| IUPAC Name | 1-(2-bromo-4-methylphenyl)piperazine |
| Standard InChI | InChI=1S/C11H15BrN2/c1-9-2-3-11(10(12)8-9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |
| Standard InChI Key | YXNYVWCWPRQXTR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)N2CCNCC2)Br |
Introduction
Structural and Molecular Characteristics
The IUPAC name of the compound is 1-(2-bromo-4-methylphenyl)piperazine, with a molecular formula of C₁₁H₁₅BrN₂ and a molecular weight of 283.16 g/mol . Its structure consists of a piperazine ring (a six-membered heterocycle with two nitrogen atoms) connected to a substituted phenyl group. Key structural features include:
-
Bromine substituent: Positioned at the 2-position of the phenyl ring, this electronegative atom influences electronic distribution and reactivity.
-
Methyl group: Located at the 4-position, this alkyl substituent contributes steric bulk and modulates solubility.
The compound’s SMILES notation is CN1CCN(CC1)C2=C(C=CC(=C2)C)Br, and its InChIKey is IFWKQIRKZOVRKH-UHFFFAOYSA-N . X-ray crystallography data for analogous compounds, such as 1-(4-bromo-2-methylphenyl)piperazine-2,5-dione, reveal planar piperazine rings and dihedral angles between the phenyl and piperazine groups of approximately 85° .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 1-(2-bromo-4-methylphenyl)piperazine typically involves nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. A representative pathway includes:
-
Bromination of 4-methylaniline: Introduction of bromine at the 2-position using brominating agents like N-bromosuccinimide (NBS).
-
Coupling with piperazine: Reaction of 2-bromo-4-methylaniline with piperazine in the presence of a base (e.g., K₂CO₃) and a solvent (e.g., DMF) at elevated temperatures .
Alternative methods employ Ullmann-type couplings or Buchwald-Hartwig aminations, which utilize palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) to facilitate aryl-nitrogen bond formation . These methods often achieve yields of 60–75%, though optimization is required to minimize side products like diarylamines.
Reactivity Profile
The compound exhibits three primary reactivity modes:
-
Nucleophilic substitution: The bromine atom can be displaced by nucleophiles (e.g., amines, thiols) to form derivatives such as 1-(2-amino-4-methylphenyl)piperazine.
-
Electrophilic aromatic substitution: The electron-rich phenyl ring undergoes nitration or sulfonation at the para position relative to the methyl group.
-
Piperazine ring functionalization: Alkylation or acylation at the secondary nitrogen atoms modifies solubility and biological activity.
Physicochemical Characterization
Experimental and computed physicochemical properties are summarized below:
Spectroscopic data for related compounds include:
-
¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.4 Hz, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 6.85 (d, J = 8.4 Hz, 1H, Ar-H), 3.15 (t, J = 5.0 Hz, 4H, piperazine), 2.75 (t, J = 5.0 Hz, 4H, piperazine), 2.30 (s, 3H, CH₃) .
-
IR (KBr): 2920 cm⁻¹ (C-H stretch), 1600 cm⁻¹ (C=C aromatic), 1450 cm⁻¹ (C-N stretch).
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing:
-
Antipsychotics: Functionalization of the piperazine ring yields dopamine D₂ receptor ligands.
-
Anticancer agents: Bromine facilitates radioisotope labeling for imaging or targeted therapy.
Material Science
Brominated aromatic piperazines are incorporated into:
-
Liquid crystals: Their rigid structures enhance thermal stability in display technologies.
-
Polymer additives: Flame-retardant properties due to bromine’s radical scavenging ability.
Comparative Analysis with Related Compounds
The 2-bromo-4-methyl substitution in the target compound enhances lipophilicity and metabolic stability compared to non-halogenated analogs.
Challenges and Future Directions
Current limitations include:
-
Synthetic scalability: Palladium-catalyzed methods require costly catalysts and stringent conditions.
-
Toxicity data: Brominated aromatics may pose bioaccumulation risks, necessitating ADMET studies.
Future research should prioritize:
-
Green chemistry approaches: Utilizing biocatalysts or solvent-free conditions.
-
Structure-activity relationship (SAR) studies: Optimizing substituents for target specificity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume